Cas no 366-29-0 (N,N,N',N'-Tetramethylbenzidine)

N,N,N',N'-Tetramethylbenzidine 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl]-4,4'-diamine,N4,N4,N4',N4'-tetramethyl-
- N,N,N',N'-Tetramethylbenzidine
- 4-[4-(dimethylamino)phenyl]-N,N-dimethylaniline
- 4,4'-Bis(dimethylamino)biphenyl
- N,N,N‘,N‘-Tetramethylbenzidine
- N,N,N′,N′-Tetramethylbenzidine
- Benzidine, N,N,N',N'-tetramethyl-
- n,n,n,n-tetramethylbenzidine
- 4,4'-Bis(N,N-dimethylamino)biphenyl
- [1,1'-Biphenyl]-4,4'-diamine, N,N,N',N'-tetramethyl-
- N,N,N',N'-Tetramethyl-p,p'-benzidine
- YRNWIFYIFSBPAU-UHFFFAOYSA-N
- (1,1'-Biphenyl)-4,4'-diamine, N,N,N',N'-tetramethyl-
- N,N,N',N'-Tetramethyl-(1,1'-biphenyl)-4,4'-diamine
- {4-[4-(dimethylamino)phenyl]phenyl}dimethylamine
- ChemDi
- CCG-103298
- NSC-433
- D92306
- SR-01000390721
- NSC433
- CCRIS 1000
- N,N',N'-Tetramethylbenzidine
- NS00022108
- ChemDiv2_000092
- MFCD00008310
- [1,4'-diamine, N,N,N',N'-tetramethyl-
- (1,1'-Biphenyl)-4,4'-diamine, N4,N4,N4',N4'-tetramethyl-
- N-[4'-(dimethylamino)[1,1'-biphenyl]-4-yl]-N,N-dimethylamine
- N pound notN pound notN inverted exclamation marka pound notN inverted exclamation marka-Tetramethylbenzidine
- SR-01000390721-1
- 366-29-0
- [1,1'-Biphenyl]-4,4'-diamine,N,N,N'',N'-tetramethyl-
- CS-0044367
- BS-23690
- AI3-61957
- NSC 433
- FT-0632049
- CHEMBL3823639
- AKOS001482346
- AB01331573-02
- Benzidine,N,N',N'-tetramethyl-
- DTXSID0036845
- T0141
- HMS1369E04
- AMY33203
- NCGC00338604-01
- SCHEMBL124209
- n4,n4,n4',n4'-tetramethylbiphenyl-4,4'-diamine
- N4,N4,N4',N4'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine
- N,N,N',N'-Tetramethylbenzidine, >=95% (HPLC)
- EINECS 206-676-5
- 4,4'-Bis(dimethylamino)-1,1'-biphenyl
- Benzidine, N,N,N',N'tetramethyl
- N,N,N',N'Tetramethylp,p'benzidine
- (1,1'Biphenyl)4,4'diamine, N,N,N',N'tetramethyl
- 4,4'Bis(N,Ndimethylamino)biphenyl
- DB-048981
- N,N,N'',N''-Tetramethylbenzidine
- N,N,N',N'Tetramethyl(1,1'biphenyl)4,4'diamine
- DTXCID8016845
- (1,1'-Biphenyl)-4,4'-diamine,N,N,N'',N'-tetramethyl-
- (1,1'Biphenyl)4,4'diamine, N4,N4,N4',N4'tetramethyl
-
- MDL: MFCD00008310
- インチ: 1S/C16H20N2/c1-17(2)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(3)4/h5-12H,1-4H3
- InChIKey: YRNWIFYIFSBPAU-UHFFFAOYSA-N
- ほほえんだ: N(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])N(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 240.16300
- どういたいしつりょう: 240.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 6.5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 4.6
じっけんとくせい
- 色と性状: ホワイトからブラウンのパウダー
- 密度みつど: 1.0485 (rough estimate)
- ゆうかいてん: 192.0 to 198.0 deg-C
- ふってん: 373.06°C (rough estimate)
- フラッシュポイント: 173.4°C
- 屈折率: 1.5519 (estimate)
- あんていせい: Stable. Incompatible with acids, acid chlorides, acid anhydrides, oxidizing agents.
- PSA: 6.48000
- LogP: 3.48560
- ようかいせい: 使用できません
N,N,N',N'-Tetramethylbenzidine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:DD1752100
-
危険物標識:
- セキュリティ用語:S24/25
- リスク用語:R36/37/38; R40; R22
N,N,N',N'-Tetramethylbenzidine 税関データ
- 税関データ:
中国税関コード:
2921590090概要:
292159090.他の芳香族ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
292159090.その他の芳香族ポリアミン及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N,N,N',N'-Tetramethylbenzidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N222345-2000mg |
N,N,N',N'-Tetramethylbenzidine |
366-29-0 | 2g |
$ 290.00 | 2022-06-03 | ||
Chemenu | CM344764-5g |
N,N,N',N'-Tetramethylbenzidine |
366-29-0 | 95%+ | 5g |
$172 | 2022-06-11 | |
eNovation Chemicals LLC | D753580-25g |
N,N,N,N-TETRAMETHYLBENZIDINE |
366-29-0 | 98.0% | 25g |
$375 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N95080-1g |
N,N,N',N'-TETRAMETHYLBENZIDINE |
366-29-0 | 1g |
¥266.0 | 2021-09-04 | ||
TRC | N222345-1000mg |
N,N,N',N'-Tetramethylbenzidine |
366-29-0 | 1g |
$ 185.00 | 2022-06-03 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N838402-5g |
N,N,N′,N′-Tetramethylbenzidine |
366-29-0 | ≥95% | 5g |
¥766.00 | 2022-09-01 | |
eNovation Chemicals LLC | D753580-5g |
N,N,N,N-TETRAMETHYLBENZIDINE |
366-29-0 | 98.0% | 5g |
$145 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N838402-25g |
N,N,N′,N′-Tetramethylbenzidine |
366-29-0 | ≥95% | 25g |
¥3,338.00 | 2022-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-215502A-25 g |
N,N,N′,N′-Tetramethylbenzidine, |
366-29-0 | 97% | 25g |
¥2,708.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-215502-5 g |
N,N,N′,N′-Tetramethylbenzidine, |
366-29-0 | 97% | 5g |
¥865.00 | 2023-07-10 |
N,N,N',N'-Tetramethylbenzidine サプライヤー
N,N,N',N'-Tetramethylbenzidine 関連文献
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1. Photoionization of N,N,N′,N′-tetramethylbenzidine in dodecyltrimethylammonium chloride cationic micelles under 337 nm laser irradiationRafael Arce,Larry Kevan J. Chem. Soc. Faraday Trans. 1 1985 81 1025
-
Yulong Ju,Qiukai Tang,Yiwen Yang,Yanbo Zeng,Yunyun Zhai,Hailong Wang,Zuguang Li,Lei Li Anal. Methods 2022 14 4576
-
3. Photochemical behaviour of N,N,N′,N′-tetramethylbenzidine and its protonated forms in sodium dodecyl sulphate anionic micelles under 337 nm laser irradiationRafael Arce,Larry Kevan J. Chem. Soc. Faraday Trans. 1 1985 81 1669
-
Qiongqiong Wan,Suming Chen,Abraham K. Badu-Tawiah Chem. Sci. 2018 9 5724
-
Qiongqiong Wan,Suming Chen,Abraham K. Badu-Tawiah Chem. Sci. 2018 9 5724
-
6. Electron spin resonance and electron spin-echo modulation studies of 5-doxylstearic acid and N, N, N′, N′-tetramethylbenzidine photoionization in sodium dodecylsulphate micelles. Effects of 15-crown-5 and 18-crown-6 ether additionPiero Baglioni,Larry Kevan J. Chem. Soc. Faraday Trans. 1 1988 84 467
-
Qiongqiong Wan,Suming Chen,Abraham K. Badu-Tawiah Chem. Sci. 2018 9 5724
-
Koodali T. Ranjit,Larry Kevan Phys. Chem. Chem. Phys. 2001 3 2921
-
Oleksii Ivashenko,Jochem T. van Herpt,Petra Rudolf,Ben L. Feringa,Wesley R. Browne Chem. Commun. 2013 49 6737
-
10. Free-radical studies by resonance Raman spectroscopy. Photochemically generated N-substituted benzidine cation radicalsR. E. Hester,K. P. J. Williams J. Chem. Soc. Faraday Trans. 2 1981 77 541
N,N,N',N'-Tetramethylbenzidineに関する追加情報
Introduction to N,N,N',N'-Tetramethylbenzidine (CAS No. 366-29-0)
N,N,N',N'-Tetramethylbenzidine, identified by its Chemical Abstracts Service (CAS) number 366-29-0, is a significant organic compound with a rich history in chemical and biochemical research. This compound belongs to the benzidine derivatives family, which has been extensively studied due to its unique structural and functional properties. The presence of four methyl groups in its molecular structure enhances its stability and reactivity, making it a valuable intermediate in various synthetic processes.
The molecular formula of N,N,N',N'-Tetramethylbenzidine is C₁₆H₁₈N₂, reflecting its aromatic nature and nitrogen-containing substituents. Its empirical formula underscores its role as a substituted benzidine derivative, where the benzene ring is symmetrically substituted with methyl and amino groups. This symmetry contributes to its distinct spectral properties, which are widely utilized in analytical chemistry for detection and quantification purposes.
In recent years, N,N,N',N'-Tetramethylbenzidine has garnered attention in the field of bioimaging and diagnostic applications. Its ability to form stable complexes with metal ions, particularly transition metals like copper and iron, has been leveraged in the development of luminescent probes. These probes are instrumental in cellular imaging, allowing researchers to visualize and track biological processes with high precision. The compound's fluorescence characteristics, when complexed with metal ions, provide a non-invasive and highly sensitive method for studying dynamic biological systems.
Moreover, the research on N,N,N',N'-Tetramethylbenzidine has expanded into the realm of catalysis. Its structural framework serves as an effective ligand in coordination chemistry, facilitating the design of novel catalysts for organic transformations. These catalysts exhibit high selectivity and efficiency, making them promising candidates for industrial applications. The compound's role in facilitating cross-coupling reactions, particularly Suzuki-Miyaura couplings, has been extensively documented in the literature.
The synthesis of N,N,N',N'-Tetramethylbenzidine involves multi-step organic reactions that highlight its synthetic utility. Traditional methods often employ diazotization followed by condensation with appropriate reagents to yield the desired product. However, recent advancements have introduced more efficient synthetic routes, including catalytic methods that reduce waste and improve yield. These innovations align with the growing emphasis on sustainable chemistry practices.
One of the most notable applications of N,N,N',N'-Tetramethylbenzidine is in environmental monitoring. Its ability to react with certain pollutants under specific conditions allows for the development of sensitive detectors for water quality assessment. For instance, it has been used to detect trace levels of heavy metals in aquatic environments, providing critical data for environmental health studies. This application underscores the compound's versatility beyond traditional chemical research.
The compound's stability under various environmental conditions also makes it suitable for long-term storage and transport without significant degradation. This characteristic is particularly important for laboratory settings where consistent reagent quality is paramount. Additionally, its compatibility with a wide range of solvents enhances its utility in diverse experimental protocols.
Recent studies have also explored the potential of N,N,N',N'-Tetramethylbenzidine in material science. Its incorporation into polymer matrices has led to the development of novel conductive materials with applications in electronics and energy storage devices. The compound's ability to enhance electrical conductivity while maintaining structural integrity makes it an attractive candidate for advanced material engineering.
From a safety perspective, N,N,N',N'-Tetramethylbenzidine is generally considered stable under standard operating conditions but requires appropriate handling measures due to its organic nature. Proper ventilation and personal protective equipment are recommended during its use to minimize exposure risks. Regulatory guidelines provide clear recommendations for safe handling and disposal, ensuring that researchers can utilize this compound effectively without compromising safety standards.
In conclusion, N,N,N',N'-Tetramethylbenzidine (CAS No. 366-29-0) remains a cornerstone in both academic research and industrial applications across multiple disciplines. Its unique properties enable a wide range of functionalities from bioimaging to catalysis and environmental monitoring. As research continues to evolve, N,N,N',N'-Tetramethylbenzidine is poised to play an even more significant role in advancing scientific knowledge and technological innovation.
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